molecular formula C5H10F2O B2656634 3,3-Difluoropentan-1-ol CAS No. 1782528-41-9

3,3-Difluoropentan-1-ol

Cat. No.: B2656634
CAS No.: 1782528-41-9
M. Wt: 124.131
InChI Key: QVCDXFJGNUGCER-UHFFFAOYSA-N
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Description

3,3-Difluoropentan-1-ol is an organic compound with the molecular formula C5H10F2O. It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the third carbon of the pentanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Difluoropentan-1-ol can be synthesized through several methods. One common approach involves the fluorination of pentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent selectively introducing fluorine atoms at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoropentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoropentan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development. The fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 3,3-Difluoropentane
  • 3,3-Difluoropentan-2-ol
  • 3,3-Difluoropentanoic acid

Comparison: Compared to other similar compounds, 3,3-Difluoropentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the same carbon chain. This combination imparts distinct chemical and physical properties, such as increased polarity and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

3,3-difluoropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCDXFJGNUGCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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